3-Aminophthalhydrazide monosodium salt 3-Aminophthalhydrazide monosodium salt
Brand Name: Vulcanchem
CAS No.: 206658-12-0; 20666-12-0
VCID: VC4806404
InChI: InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,(H4,9,10,11,12,13);/q;+1/p-1
SMILES: C1=CC2=C(C(=C1)N)C(=O)N[N-]C2=O.[Na+]
Molecular Formula: C8H6N3NaO2
Molecular Weight: 199.145

3-Aminophthalhydrazide monosodium salt

CAS No.: 206658-12-0; 20666-12-0

Cat. No.: VC4806404

Molecular Formula: C8H6N3NaO2

Molecular Weight: 199.145

* For research use only. Not for human or veterinary use.

3-Aminophthalhydrazide monosodium salt - 206658-12-0; 20666-12-0

Specification

CAS No. 206658-12-0; 20666-12-0
Molecular Formula C8H6N3NaO2
Molecular Weight 199.145
IUPAC Name sodium;8-amino-2H-phthalazin-3-ide-1,4-dione
Standard InChI InChI=1S/C8H7N3O2.Na/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12;/h1-3H,(H4,9,10,11,12,13);/q;+1/p-1
Standard InChI Key RVJVDCVIJCBUTH-UHFFFAOYSA-M
SMILES C1=CC2=C(C(=C1)N)C(=O)N[N-]C2=O.[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition and Identification

3-Aminophthalhydrazide monosodium salt belongs to the phthalazine derivatives, with the systematic IUPAC name sodium;8-amino-2H-phthalazin-3-ide-1,4-dione. Its molecular formula, C8H6N3NaO2\text{C}_8\text{H}_6\text{N}_3\text{NaO}_2, reflects a sodium cation paired with a deprotonated aminophthalhydrazide anion. Key identifiers include:

PropertyValue
Molecular Weight199.145 g/mol
SMILES NotationC1=CC2=C(C(=C1)N)C(=O)N[N-]C2=O.[Na+]
InChIKeyRVJVDCVIJCBUTH-UHFFFAOYSA-M
CAS Registry Numbers20666-12-0, 206658-12-0

The planar phthalazine core facilitates π-π interactions, critical for its chemiluminescent activity. The sodium ion enhances aqueous solubility, making it suitable for solution-phase reactions .

Physical and Thermal Characteristics

The compound exists as an off-white crystalline solid with a melting point exceeding 300°C, indicating high thermal stability . It is odorless and exhibits no measurable vapor pressure at standard conditions, reducing inhalation risks during handling . Solubility in water is well-documented, though organic solvent compatibility remains less explored.

Analytical Chemistry Applications

Chemiluminescence Mechanisms

3-Aminophthalhydrazide monosodium salt emits blue light (λmax425\lambda_{\text{max}} \approx 425 nm) upon oxidation, a reaction catalyzed by peroxidase enzymes or transition metals like iron and copper. The mechanism involves:

Luminol+H2O2Catalyst3Aminophthalate+N2+hν\text{Luminol} + \text{H}_2\text{O}_2 \xrightarrow{\text{Catalyst}} 3-\text{Aminophthalate} + \text{N}_2 + \text{h}\nu

This light emission, proportional to analyte concentration, underpins its use in forensic blood detection and environmental metal ion quantification .

Detection Limits in Environmental Analysis

Recent studies demonstrate its efficacy in trace metal analysis:

AnalyteDetection Limit (ppb)Matrix
Cu²⁺0.5Industrial Waste
Fe³⁺1.2Groundwater
Hg²⁺0.3Seawater

Such sensitivity makes it indispensable for monitoring heavy metal contamination .

Biochemical Assays

In enzymology, the compound serves as a peroxidase substrate to measure hydrogen peroxide generation in cellular pathways. For instance, it quantifies NADPH oxidase activity in neutrophil studies, providing insights into inflammatory responses .

Pharmaceutical Development

Anti-Cancer Drug Intermediates

The amino group at position 3 allows functionalization into heterocyclic scaffolds used in tyrosine kinase inhibitors. A 2024 study highlighted its role in synthesizing Imatinib analogs, which target BCR-ABL fusion proteins in chronic myeloid leukemia .

Pharmacokinetic Considerations

While the compound itself lacks therapeutic activity, its metabolites exhibit low cytotoxicity (IC₅₀ > 100 μM in HepG2 cells), ensuring safety as a synthetic intermediate.

Industrial and Textile Applications

Dye Intermediate Functionality

In textile manufacturing, it improves colorfastness by forming stable coordination complexes with metal mordants. A 2023 trial showed a 40% increase in wash durability for indigo-dyed fabrics treated with 3-aminophthalhydrazide derivatives .

Polymer Stabilization

Incorporating 0.1–0.5 wt% of the compound into polypropylene matrices reduces thermal degradation by 30% at 200°C, extending material lifespan in automotive components .

Recent Research Innovations

Nanomaterial-Enhanced Chemiluminescence

A 2024 breakthrough integrated the compound with gold nanoparticles, amplifying light output by 200% for single-cell reactive oxygen species imaging.

Biodegradability Studies

Despite its water solubility, microbial degradation in activated sludge achieves 85% breakdown within 72 hours, mitigating environmental persistence concerns .

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